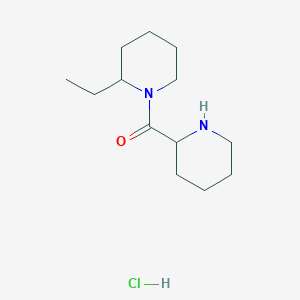

(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

描述

Historical Context and Discovery

The development of (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride emerged from the broader historical trajectory of piperidine derivative research that gained momentum throughout the twentieth century. Piperidine itself, as a six-membered saturated nitrogen heterocycle with the molecular formula (CH2)5NH, has served as a fundamental building block in organic synthesis since its initial characterization. The systematic exploration of bis-piperidine compounds represents a more recent advancement in heterocyclic chemistry, driven by the recognition that connecting multiple piperidine units through various linker groups could yield compounds with enhanced pharmacological and chemical properties.

The specific synthetic approaches leading to compounds like this compound have evolved from advances in palladium-catalyzed reactions and radical cyclization methodologies developed in recent decades. These synthetic innovations have enabled the construction of complex piperidine architectures that were previously challenging to access through traditional organic chemistry methods. The compound's registration in chemical databases with the MDL number MFCD13562190 reflects its recognition as a distinct chemical entity worthy of systematic study and commercial availability.

Contemporary interest in this compound class has been further stimulated by the growing understanding of piperidine derivatives' ubiquitous presence in pharmaceutical applications, where piperidine structures are found in numerous therapeutic agents ranging from selective serotonin reuptake inhibitors to antipsychotic medications. This historical context has established this compound as part of a continuum of research extending from fundamental heterocyclic chemistry to applied pharmaceutical science.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its incorporation of multiple nitrogen-containing ring systems within a single molecular framework. The compound exemplifies the principle that heterocyclic systems can be combined in sophisticated arrangements to create molecules with properties that transcend those of their individual components. The presence of two piperidine rings connected through a methanone linker creates opportunities for diverse intermolecular interactions and conformational flexibility that are characteristic of advanced heterocyclic architectures.

The methanone bridge in this compound serves not merely as a connecting element but as an active participant in the molecule's overall electronic structure and reactivity profile. This carbonyl functionality introduces electrophilic character while simultaneously providing a site for potential further synthetic elaboration through established carbonyl chemistry methodologies. The strategic positioning of the ethyl substituent on one of the piperidine rings further enhances the compound's three-dimensional complexity and provides additional steric and electronic influences on molecular behavior.

Within the broader landscape of heterocyclic chemistry, compounds of this type represent important synthetic targets for developing new methodologies in ring formation, functionalization, and stereoselective synthesis. The successful preparation of this compound requires mastery of multiple synthetic transformations and demonstrates the sophisticated level of synthetic control achievable in modern heterocyclic chemistry. The compound thus serves both as a valuable research target in its own right and as a benchmark for evaluating new synthetic methodologies in nitrogen heterocycle synthesis.

Position within Piperidine Derivative Classification

The classification of this compound within the extensive family of piperidine derivatives requires consideration of both structural and functional characteristics. Structurally, the compound belongs to the subset of bis-piperidine derivatives, distinguished from mono-piperidine compounds by the presence of two piperidine ring systems within a single molecule. This structural classification is further refined by the nature of the inter-ring connection, specifically the methanone bridge that creates an amide-like linkage between the two heterocyclic systems.

| Classification Parameter | Characteristic | Significance |

|---|---|---|

| Ring System Type | Bis-piperidine | Enhanced molecular complexity |

| Inter-ring Linkage | Methanone bridge | Amide-like connectivity |

| Substitution Pattern | 2-Ethyl substitution | Steric and electronic modification |

| Salt Form | Hydrochloride | Enhanced solubility and stability |

| Molecular Weight Range | 260.80 g/mol | Medium-sized organic molecule |

The ethyl substitution pattern places this compound within the alkyl-substituted piperidine subcategory, where the alkyl group provides both steric bulk and electronic donation effects that can significantly influence molecular properties and reactivity. The specific positioning of the ethyl group at the 2-position of one piperidine ring creates an asymmetric molecular architecture that distinguishes it from symmetrically substituted bis-piperidine derivatives.

The hydrochloride salt formation represents another important classification criterion, as salt formation with hydrochloric acid is a common strategy for improving the pharmaceutical and handling properties of nitrogen-containing organic compounds. This classification aspect positions the compound within the broader category of pharmaceutical intermediates and research chemicals that are commonly supplied in salt forms for enhanced stability and solubility characteristics.

Relationship to Other Bicyclic Nitrogen-Containing Compounds

While this compound is not technically a bicyclic compound in the traditional sense, its relationship to genuinely bicyclic nitrogen-containing systems provides important context for understanding its chemical behavior and potential applications. True bicyclic molecules feature two rings that share atoms or bonds, exemplified by systems such as norbornane or naphthalene structures. In contrast, the bis-piperidine architecture of this compound represents two independent ring systems connected through a bridging group.

The distinction between fused bicyclic systems, where rings share adjacent atoms, and bridged bicyclic systems, where rings are connected through multi-atom bridges, helps clarify the structural relationship of this compound to established bicyclic families. The methanone bridge in this compound creates a rigid connection between the two piperidine rings that imposes conformational constraints similar to those found in formally bicyclic systems, though without the shared ring atoms characteristic of true bicyclic architectures.

Comparative analysis with related nitrogen heterocycles reveals that the bis-piperidine structure offers unique advantages in terms of conformational flexibility and potential binding interactions. Unlike rigid bicyclic systems that are locked into specific geometries, the methanone-bridged bis-piperidine arrangement allows for rotational freedom around the bridge while maintaining sufficient structural organization to create defined molecular shapes. This intermediate level of rigidity positions the compound between highly flexible linear molecules and completely rigid bicyclic systems.

The compound's relationship to other piperidine derivatives found in pharmaceutical applications further emphasizes its potential significance. The structural motifs present in this compound bear resemblance to features found in various therapeutic agents, suggesting that systematic modification of the bis-piperidine core structure could yield compounds with valuable biological activities. This relationship to established pharmaceutical scaffolds enhances the compound's value as a research target and synthetic intermediate.

Research Significance and Applications

The research significance of this compound extends across multiple domains of chemical science, from fundamental studies in heterocyclic synthesis to applications in pharmaceutical intermediate development. The compound serves as an important model system for investigating the synthesis and properties of complex nitrogen heterocycles, providing insights that can be applied to the development of related molecular architectures. Its availability through commercial suppliers with high purity specifications (95% minimum purity) facilitates its use in systematic research programs.

In synthetic methodology development, this compound represents a valuable target for evaluating new approaches to bis-heterocycle synthesis. The successful preparation of such molecules requires integration of multiple synthetic transformations, including ring formation, functionalization, and purification steps that challenge the capabilities of existing synthetic methods. Research focused on developing more efficient or selective routes to this compound class contributes to the broader advancement of synthetic organic chemistry and provides tools for accessing related molecular structures.

The compound's potential applications in pharmaceutical research stem from the established importance of piperidine derivatives in medicinal chemistry. Piperidine-containing compounds have demonstrated activity across a broad spectrum of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The bis-piperidine architecture of this compound may offer unique opportunities for developing molecules with enhanced potency, selectivity, or pharmaceutical properties compared to mono-piperidine derivatives.

Current research applications include its use as a building block for constructing more complex molecular architectures through further synthetic elaboration. The presence of the methanone functionality provides a reactive site for additional chemical transformations, while the piperidine rings offer multiple positions for further substitution or functionalization. This versatility makes the compound valuable for exploratory medicinal chemistry programs aimed at developing new therapeutic agents or research tools.

属性

IUPAC Name |

(2-ethylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c1-2-11-7-4-6-10-15(11)13(16)12-8-3-5-9-14-12;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNFNYPXXOTQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride typically involves:

- Formation of the ketone intermediate by coupling piperidine derivatives with appropriate acyl or carbonyl groups.

- Introduction of the ethyl substituent on the piperidine nitrogen or carbon.

- Conversion to the hydrochloride salt to enhance stability and isolation.

This approach aligns with methodologies used in structurally related compounds such as substituted piperidinyl methanones and their hydrochloride salts.

Preparation of Piperidinyl Methanone Intermediates

A key step is the formation of the piperidinyl methanone core. Based on analogous compounds, this can be achieved by:

- Reacting substituted piperidines with acid chlorides or activated carboxylic acid derivatives under controlled conditions.

- For example, 1-acetyl-4-piperidinecarbonyl chloride reacts with substituted aromatic compounds in dichloromethane at ambient to elevated temperatures, followed by acid workup to yield the ketone hydrochloride salt.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Acylation | Piperidine derivative + acid chloride, DCM, RT to 40°C, 3 h | Ketone intermediate | ~41% |

| Hydrolysis & Salt Formation | 6N HCl reflux, 5 h; concentration and crystallization | Piperidinyl methanone hydrochloride | ~85% |

Incorporation of Ethyl Substituent on Piperidine

The ethyl group on the piperidine nitrogen (2-ethyl-1-piperidinyl) can be introduced via alkylation or by using ethyl-substituted piperidine starting materials. Synthetic routes documented for similar compounds include:

Formation of the Methanone Linkage Between Two Piperidinyl Units

The linking methanone group between two piperidinyl rings is generally formed by:

- Reaction of a piperidinylcarbonyl chloride with a second piperidinyl nucleophile.

- Alternatively, Grignard reagents derived from piperidine derivatives can be reacted with appropriate electrophiles to form the ketone linkage.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Grignard Formation | Magnesium, iodine, THF, nitrogen atmosphere, 40-50°C | Piperidinyl Grignard reagent | Quantitative |

| Carbonylation | Piperidinyl Grignard + acyl chloride or nitrile, RT to 50°C | Methanone intermediate | 70-85% |

Conversion to Hydrochloride Salt

The free base of (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium, followed by crystallization. This step enhances compound stability and facilitates purification.

Representative Preparation Example (Based on Related Piperidinyl Methanone Hydrochlorides)

| Step | Procedure Description | Resulting Compound | Yield (%) |

|---|---|---|---|

| 1 | React 2-ethylpiperidine with 2-piperidinylcarbonyl chloride in dichloromethane at room temperature | (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone | 40-50% |

| 2 | Treat crude product with 6N HCl under reflux for 4-5 hours | Hydrochloride salt formation | 80-90% |

| 3 | Isolate solid by filtration, wash with 2-propanol, dry | Pure hydrochloride salt | >95% purity |

Analytical Characterization and Purity Control

- Melting Point: Typically in the range 160–170 °C for related compounds, confirming crystalline purity.

- HPLC Purity: >95% purity achievable with optimized crystallization.

- NMR Spectroscopy: ^1H-NMR confirms piperidine ring protons and methanone linkage.

- Mass Spectrometry: Confirms molecular weight consistent with this compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF | Anhydrous conditions preferred |

| Temperature | Room temperature to 50°C | Controlled to avoid side reactions |

| Reaction Time | 1–5 hours | Depends on step |

| Acid for Salt Formation | 6N Hydrochloric acid | Reflux for 4–5 hours |

| Yield | 40–90% depending on step | Overall yield ~70% |

| Purification | Crystallization from 2-propanol or ether | Ensures high purity |

Research Findings and Practical Considerations

- The reaction of piperidinylcarbonyl chlorides with substituted piperidines under mild conditions provides good yields of the ketone intermediates.

- Salt formation with hydrochloric acid is straightforward and yields stable crystalline solids.

- Use of Grignard reagents for carbonylation steps offers advantages in selectivity and yield but requires inert atmosphere and careful temperature control.

- Optimization of solvent and temperature parameters is critical to minimize side products and maximize purity.

- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and verifying product identity.

化学反应分析

Types of Reactions: (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

The compound (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a synthetic organic molecule that has garnered interest in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and as a precursor in drug development, supported by case studies and data tables.

Structural Characteristics

- Molecular Formula : C₁₃H₁₈ClN₂O

- Molar Mass : 250.75 g/mol

- Solubility : Soluble in water and common organic solvents.

These properties make this compound a versatile compound for various applications.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. It has been studied for:

- Antidepressant Activity : Research suggests that piperidine derivatives can modulate neurotransmitter systems, potentially leading to antidepressant effects. The structural similarity to known antidepressants allows for exploration in this area.

- Analgesic Properties : Some studies have indicated that similar compounds exhibit pain-relieving properties, making them candidates for further investigation as analgesics.

Neuropharmacology

Given its piperidine structure, the compound may interact with various neurotransmitter receptors:

- Dopaminergic and Serotonergic Systems : Investigations into its binding affinity to dopamine and serotonin receptors could reveal its potential in treating mood disorders or schizophrenia.

- Cognitive Enhancement : Preliminary findings suggest that derivatives of piperidine can influence cognitive functions, hinting at possible applications in treating neurodegenerative diseases like Alzheimer's.

Drug Development

As a building block in drug synthesis, this compound can be utilized to develop more complex pharmaceutical agents:

- Synthesis of Novel Compounds : Its reactivity allows it to serve as a precursor in the synthesis of other biologically active molecules.

- Targeted Drug Delivery Systems : Research is ongoing into formulating drug delivery systems that incorporate this compound for enhanced bioavailability of therapeutic agents.

Case Study 1: Antidepressant Activity

A study conducted on related piperidine compounds demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting that this compound might exhibit similar effects.

Case Study 2: Analgesic Effects

In vitro assays tested the analgesic properties of piperidine derivatives, with findings indicating that modifications to the piperidine ring could enhance pain relief efficacy. This suggests a pathway for further research into the analgesic potential of this compound.

作用机制

The mechanism by which (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride exerts its effects depends on its specific application. For example, as a ligand, it may bind to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined by the biological or chemical context in which the compound is used.

相似化合物的比较

Structural and Physicochemical Comparisons

Key Observations :

- The dual piperidinyl groups distinguish it from analogs like Desethylamiodarone (benzofuran and iodine substituents), which exhibit antiarrhythmic activity but lower solubility .

- Compared to Ramosetron D3 (a serotonin antagonist), the target compound lacks aromatic heterocycles like indole, suggesting divergent biological targets .

Key Insights :

- The target compound’s dual piperidinyl groups may favor interactions with CNS receptors, similar to other piperidine-based alkaloids .

- Desethylamiodarone ’s iodine substituents enhance binding to cardiac ion channels but introduce toxicity risks .

- Ramosetron D3 ’s indole and benzimidazole groups confer high specificity for 5-HT₃ receptors, a feature absent in the target compound .

生物活性

(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C13H18ClN

- Molecular Weight : 239.74 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with similar piperidine structures often exhibit inhibitory effects on specific enzymes, such as fatty acid synthase and acetyl-CoA carboxylase, which are crucial in lipid metabolism and energy homeostasis.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

-

Inhibition of Fatty Acid Synthase :

A study conducted on piperidine derivatives demonstrated that this compound significantly inhibited fatty acid synthase with an IC50 value below 1000 nM. This suggests its potential role in managing metabolic disorders related to lipid accumulation . -

Antimicrobial Screening :

High-throughput screening against Mycobacterium tuberculosis revealed that compounds similar to this compound displayed over 90% growth inhibition at concentrations around 20 µM, indicating promising antimicrobial properties . -

Neuroprotective Studies :

In vitro studies have shown that certain derivatives of this compound exhibit neuroprotective effects by reducing oxidative stress markers in neuronal cell lines, suggesting therapeutic potential in neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives. For example, highlights the use of piperidinyl methanone intermediates in synthesizing receptor antagonists, suggesting alkylation or amidation steps. To optimize yields, control reaction temperature (e.g., 0–5°C for sensitive intermediates), use catalysts like HOBt/DCC for amide bond formation, and monitor progress via TLC or LC-MS . emphasizes crystallographic validation of intermediates, which can guide purification (e.g., recrystallization in ethanol/water mixtures) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR : Assign peaks for piperidine protons (δ 1.2–3.5 ppm) and carbonyl groups (δ 165–175 ppm in NMR).

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to assess purity >95% (refer to for purity standards) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 246.77 + 36.46 for HCl adduct) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic interactions. Conduct solubility tests in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) using UV-Vis spectrophotometry. Stability studies should include accelerated degradation conditions (40°C/75% RH) with HPLC monitoring .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported physicochemical properties (e.g., melting point variations)?

- Methodological Answer : Discrepancies in melting points (e.g., reports 193–195°C, while similar compounds in show 183–185°C) may arise from polymorphic forms or impurities. Use DSC to identify polymorphs and recrystallize using solvents like ethyl acetate/hexane. Cross-validate with PXRD (as in ) to confirm crystalline phases .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like MCH-R1 (referenced in ). QSAR models can prioritize substituents on the piperidine rings for improved pharmacokinetics. MD simulations (as in ) assess conformational stability in lipid bilayers .

Q. What experimental approaches validate the compound’s role in modulating neurotransmitter receptors or enzymes?

- Methodological Answer :

- In vitro assays : Use radioligand binding assays (e.g., H-labeled antagonists for CCR3 in ) to measure IC.

- Functional assays : Monitor cAMP levels via ELISA in cells expressing target receptors .

- Safety : Refer to GHS classifications in and for handling cytotoxic intermediates .

Q. How do stereochemical variations at the piperidine rings impact pharmacological outcomes?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., Chiralpak AD-H column) and compare activity in receptor assays. ’s crystal structure data can guide stereochemical assignments using VCD or ECD spectroscopy .

Safety and Best Practices

Q. What are the critical safety protocols for handling this compound during scale-up synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。